molecular formula C30H30O8 B3030409 Gossypol CAS No. 90141-22-3

Gossypol

Cat. No.: B3030409
CAS No.: 90141-22-3
M. Wt: 518.6 g/mol
InChI Key: QBKSWRVVCFFDOT-UHFFFAOYSA-N
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Description

Gossypol (C${30}$H${30}$O$_8$) is a polyphenolic compound predominantly found in cotton plants (Gossypium spp.). It is localized in pigment glands of seeds, stems, and roots, serving as a natural defense against pathogens and pests . Structurally, this compound is a binaphthyl dialdehyde with six hydroxyl groups, enabling diverse biological interactions. Its tautomeric forms (aldehyde-enol and lactol) contribute to its reactivity .

This compound exhibits multifaceted bioactivities, including antitumor, antiviral, anti-inflammatory, and antifertility effects . Notably, it inhibits Bcl-2 family proteins, disrupts mitochondrial function, and induces apoptosis in cancer cells .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
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InChI

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKSWRVVCFFDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O
Source PubChem
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Molecular Formula

C30H30O8
Source PubChem
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DSSTOX Substance ID

DTXSID5023110
Record name Gossypol
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Molecular Weight

518.6 g/mol
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Physical Description

Solid
Record name (-)-Gossypol
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Solubility

Very soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water., Insoluble in water; soluble in alcohol
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Color/Form

Yellow, crystalline pigment, Exists in 3 tautomeric forms. Yellow crystals from ether

CAS No.

20300-26-9, 303-45-7, 90141-22-3
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Melting Point

184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin), 178 - 183 °C
Record name Gossypol
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Preparation Methods

Gossypol can be prepared through several synthetic routes and industrial production methods. One common method involves the extraction of this compound from cottonseed oil. The crude this compound is then purified by recrystallization using solvents such as ethyl ether and acetic acid . Another method involves the dimerization of hemithis compound, a sesquiterpene, to form this compound .

Chemical Reactions Analysis

Tautomerism and Atropisomerism

Gossypol exists in equilibrium between three tautomeric forms (Figure 1):

  • Aldehyde : Dominant in neutral/acidic solutions.

  • Ketol (quinoid) : Stabilized in aqueous alkaline solutions or by Fe²⁺/Zn²⁺ ions.

  • Lactol (hemiacetal) : Favored in polar solvents or with Cu²⁺/Ni²⁺ ions .

TautomerStabilizing ConditionsKey Interactions
AldehydeNeutral/acidic pHFree aldehyde groups
KetolAlkaline pH, Fe²⁺/Zn²⁺ ionsMetal complexation
LactolPolar solvents, Cu²⁺/Ni²⁺ ionsIntramolecular hemiacetal form

Atropisomerism arises from restricted rotation around the C2–C2′ bond, producing enantiomers: (+)-gossypol (aS) and (−)-gossypol (aR). The (−)-enantiomer shows higher biological activity .

Reactions with Nucleophiles

This compound’s aldehyde groups undergo nucleophilic additions:

  • Aniline Derivative Formation : Reacts with aniline in chloroform to form a yellow crystalline anilino compound, precipitated quantitatively .

  • Acetic Acid Adduct : Forms this compound-acetic acid (C₃₂H₃₄O₁₀) upon dissolution in acetic acid, decomposing upon heating .

Mechanism :

This compound+AnilineCHCl3This compound anilino compound\text{this compound}+\text{Aniline}\xrightarrow{\text{CHCl}_3}\text{this compound anilino compound}This compound+CH3COOHThis compound acetic acid\text{this compound}+\text{CH}_3\text{COOH}\rightarrow \text{this compound acetic acid}

Redox Reactions

This compound acts as a reducing agent:

  • Fehling’s Solution : Rapid reduction of Cu²⁺ to Cu⁺, forming a brick-red precipitate .

  • Ammoniacal AgNO₃ : Reduces Ag⁺ to metallic silver .

Key Observation : No methoxyl groups detected via micro-Zeisel analysis, confirming phenolic hydroxyl dominance .

Metal Complexation

This compound forms stable complexes with transition metals:

Metal IonTautomer StabilizedComplex Stability
Fe²⁺/Fe³⁺KetolHigh
Zn²⁺KetolModerate
Cu²⁺/Ni²⁺LactolLow

These interactions modulate this compound’s reactivity in biological systems, such as iron chelation in cancer cells .

Salt Formation

This compound reacts with bases to form salts:

  • Sodium/Potassium Salts : Produced via reaction with NaOH/KOH, improving water solubility .

  • Dipotassium this compound : Used in pharmacological studies to enhance bioavailability .

Decomposition and Stability

  • Thermal Decomposition : this compound-acetic acid decomposes at elevated temperatures, yielding impurities .

  • Acid Stability : Resistant to cold HCl/H₂SO₄ but decomposes in HNO₃ or Na₂O₂ .

Oxidative Coupling

During biosynthesis, hemithis compound undergoes radical coupling ortho to phenol groups, forming the binaphthyl backbone. This reaction is peroxidase-catalyzed and H₂O₂-dependent :

2textHemigossypolPeroxidaseThis compound+2textH2O2\\text{Hemithis compound}\xrightarrow{\text{Peroxidase}}\text{this compound}+2\\text{H}_2\text{O}

Reactivity with Electrophiles

  • No Methoxylation : Fails to react with methyl iodide under standard conditions, confirming phenolic OH groups are less nucleophilic .

  • Limited Esterification : Does not react with phenyl isocyanate, unlike typical polyphenols .

Comparison with Similar Compounds

Key Research Findings and Clinical Implications

  • Differential Cytotoxicity: (-)-Gossypol is 10-fold more cytotoxic to melanoma and colon carcinoma cells than (+)-gossypol .
  • Toxicity Mitigation : Aldehyde-modified derivatives (e.g., ST087010) reduce hepatotoxicity while maintaining antiviral efficacy .
  • Reproductive Toxicity : this compound-induced hypokalemia and spermatotoxicity are reversible with vitamin E co-administration .

Biological Activity

Gossypol, a polyphenolic compound derived from the cotton plant (genus Gossypium), has garnered significant attention due to its diverse biological activities. This article delves into the multifaceted biological properties of this compound, including its anticancer, antifertility, antiviral, and antioxidant effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its six phenolic hydroxyl groups and two aldehydic groups, which contribute to its chemical reactivity. It exists as two chiral forms: (+)-gossypol and (-)-gossypol, each exhibiting distinct biological activities . The compound's ability to form Schiff bases and undergo various chemical transformations has implications for its pharmacological applications.

Anticancer Activity

Mechanisms of Action:
this compound has been extensively studied for its anticancer properties. It induces apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Research indicates that this compound affects various cancer types such as breast, gastric, pancreatic, and prostate cancers .

Case Study: Gastric Cancer
A study investigated the effects of this compound on the human gastric adenocarcinoma (AGS) cell line. Results showed that this compound inhibited cell proliferation and induced apoptosis. In vivo experiments demonstrated that this compound administration extended survival in animal models with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric cancer .

Table 1: Summary of Anticancer Studies on this compound

Cancer TypeStudy DesignKey Findings
Gastric AdenocarcinomaIn vitro & In vivoInhibited proliferation; increased survival in models
Breast CancerPhase II TrialEfficacy in recurrent chemosensitive cases
Prostate CancerPreclinicalInduced apoptosis via mitochondrial pathways

Antifertility Effects

This compound has been explored as a male contraceptive agent. A clinical trial in China reported that administration of 20 mg/day this compound for 19 days led to a significant decrease in sperm density without affecting hormone levels such as LH, FSH, or testosterone . The effects were reversible post-treatment, indicating potential for use as a non-hormonal contraceptive.

Table 2: Clinical Findings on this compound as a Male Contraceptive

ParameterPre-Treatment LevelPost-Treatment LevelNotes
Sperm DensityNormalDecreasedReturned to normal after 10 days
Serum LHNormalNo changeNo hormonal side effects
Serum FSHNormalNo change

Antiviral and Antioxidant Properties

This compound exhibits antiviral activity against several viruses, including HIV and hepatitis viruses. Its antioxidant properties are attributed to its ability to scavenge free radicals and modulate oxidative stress pathways . This dual action provides a protective mechanism against viral infections while also contributing to its anticancer effects.

Safety and Toxicity

Despite its therapeutic potential, this compound's safety profile raises concerns. Toxicity has been noted in various studies, particularly regarding gastrointestinal side effects when administered orally. Research into this compound derivatives aims to reduce these adverse effects while maintaining efficacy .

Q & A

How should researchers design experiments to evaluate the efficacy of iron in detoxifying gossypol in animal feed?

Answer:
Experimental design should focus on molar ratios of iron to this compound, storage conditions, and bioavailability metrics. For example, studies have used iron:this compound ratios (e.g., 1:1, 3:1, 12:1) to assess weight gain in poultry, with feed analyzed weekly for free and total this compound content via HPLC or spectrophotometry. Key parameters include:

  • Molar ratio optimization : A 3:1 iron:this compound ratio was found to fully inactivate this compound in poultry trials, while higher ratios (e.g., 12:1) showed diminishing returns .
  • Storage duration : this compound degradation increases over time, with ~26% loss within five days post-mixing. Long-term studies (4+ weeks) are critical to evaluate binding dynamics .
  • Statistical models : Use ANOVA to analyze variance in weight gain and feed conversion ratios, accounting for interactions between this compound levels and iron ratios .

What molecular mechanisms explain this compound’s antitumor activity, and how can they be experimentally validated?

Answer:
this compound induces apoptosis via p53 activation and mitochondrial pathways. Advanced methodologies include:

  • Proteomic profiling : Identify upregulated proteins (e.g., Bax, caspase-3) and transcription factors (e.g., p53) in prostate cancer cells (DU145, PC3) treated with this compound (IC50: 3–5 µM) .
  • DNA damage assays : Use comet assays or γ-H2AX staining to quantify double-strand breaks.
  • In vivo validation : Employ xenograft models (e.g., NOD/SCID mice) to assess tumor-initiating cell suppression .

How can contradictions in this compound detoxification studies be resolved, particularly regarding iron’s binding efficiency?

Answer:
Discrepancies arise from variations in feed composition, storage conditions, and analytical methods. Mitigation strategies involve:

  • Standardized protocols : Control humidity, temperature, and feed matrix (e.g., cottonseed meal vs. synthetic diets) to minimize confounding factors .
  • Binding kinetics analysis : Track free vs. bound this compound weekly using chemical extraction methods. Studies show ~60% of this compound remains bound during storage, independent of iron levels .
  • Meta-analysis : Compare datasets using multivariate regression to isolate effects of amino acid template changes from this compound toxicity .

What statistical approaches are optimal for analyzing this compound reduction data in detoxification studies?

Answer:

  • Completely randomized designs : Apply one-way ANOVA to compare treatments (e.g., solvent ratios, extraction steps) on free/total this compound levels .
  • Nonparametric tests : Use the NPAR1WAY procedure (SAS) for non-normal distributions, particularly in small-sample studies .
  • Regression analysis : Model dose-response relationships (e.g., this compound concentration vs. weight gain) with significance thresholds (P < 0.05) .

How can this compound derivatives be synthesized to enhance pharmacological activity while minimizing toxicity?

Answer:

  • Structural modifications : Synthesize Schiff base derivatives by reacting this compound’s aldehyde groups with amines, improving solubility and target specificity .
  • Apothis compound synthesis : Remove hydroxyl groups to reduce toxicity while retaining antitumor activity.
  • In silico screening : Use molecular docking to predict binding affinities for targets like Bcl-2 proteins .

What in vitro and in vivo models best validate this compound’s antifertility effects?

Answer:

  • In vitro : Assess sperm motility inhibition via computer-assisted sperm analysis (CASA) at this compound concentrations ≥10 µM .
  • In vivo : Use rodent models to evaluate testicular histopathology and hormonal changes (e.g., testosterone suppression). Note species-specific sensitivity: rats require higher doses (30 mg/kg/day) than humans .
  • Clinical trials : Monitor hypokalemia incidence in human subjects using enteric-coated tablets to mitigate gastric side effects .

How do researchers balance this compound’s multifunctional bioactivities (antitumor, antiviral) with its toxicity profile?

Answer:

  • Therapeutic index calculation : Compare LD50 (e.g., 2400 mg/kg in rats) to effective doses (e.g., 10–20 mg/kg for antitumor effects) .
  • Toxicity mitigation : Co-administer potassium supplements to offset hypokalemia in antifertility trials .
  • Structure-activity relationship (SAR) studies : Modify functional groups (e.g., carboxylation) to reduce off-target effects .

What advanced techniques characterize this compound-protein interactions in feed matrices?

Answer:

  • Isothermal titration calorimetry (ITC) : Quantify binding affinities between this compound and dietary proteins (e.g., albumin).
  • Circular dichroism (CD) : Monitor conformational changes in proteins upon this compound binding.
  • Mass spectrometry : Identify adducts formed during storage, such as this compound-lysine complexes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
Gossypol

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